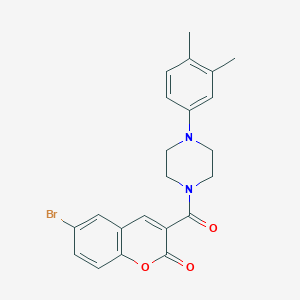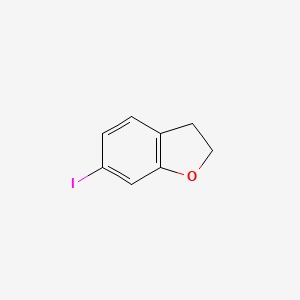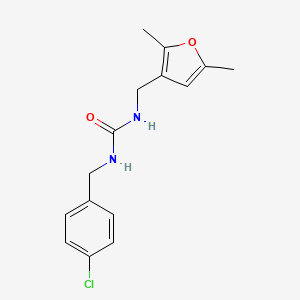![molecular formula C24H20N4O3 B2545898 5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-24-4](/img/structure/B2545898.png)
5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features, which include a pyrazolo[1,5-a]pyrazin-4(5H)-one core and methoxyphenyl and methyl oxazolyl substituents. The presence of these functional groups suggests potential for interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, the synthesis of pyrazinone derivatives can be achieved through reactions involving 2(1H)-pyrazinones, as seen in the formation of methoxypyrazines . Similarly, oxazolone derivatives can be synthesized from reactions involving 4-ethoxymethylene-5(4H)-oxazolone , which may be relevant to the synthesis of the target compound. The one-pot, multi-component synthesis approach, as demonstrated in the creation of triazolylmethoxyphenyl pyrazolophthalazine derivatives , could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, such as the pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is structurally related to triazolopyrazinone derivatives that have been identified as adenosine receptor antagonists . The presence of a 4-methoxyphenyl group is a common feature in various biologically active compounds, which can influence the binding affinity and selectivity towards biological targets .
Chemical Reactions Analysis
The compound's chemical reactivity can be inferred from related structures. For example, pyrazinone derivatives can undergo methylation reactions , and oxazolone compounds can react with various reagents to form pyranones . The presence of a methoxy group suggests potential for demethylation under certain conditions, which could lead to the formation of hydroxylated metabolites . Additionally, the compound may participate in cyclization reactions to form fused ring systems, as seen with other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of heteroatoms and aromatic rings suggests potential for hydrogen bonding and π-π interactions, which could affect solubility, melting point, and stability. The compound's reactivity towards nucleophiles and electrophiles would be determined by the presence of reactive sites, such as the methoxy and oxazolyl groups . The compound's spectral properties, such as NMR and IR spectra, would provide insights into its structure and purity .
Relevant Case Studies
While there are no direct case studies on the compound , related research provides insights into potential applications. For example, triazolopyrazinone derivatives have been studied for their affinity towards adenosine receptors and their neuroprotective effects in models of Parkinson's disease . Oxadiazole and thiadiazole derivatives have been evaluated for their antibacterial and antifungal activities . These studies suggest that the compound "this compound" could also possess similar biological activities and warrants further investigation.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Development of Fluorescent Brightening Agents : Pyrazole derivatives have been utilized in the synthesis of fluorescent compounds, indicating potential applications in materials science and sensor development (Tagdiwala & Rangnekar, 2007).
- Synthetic Methodologies : Research has explored synthetic routes for pyrazolo[1,5-a]pyrazines and related heterocycles, which could be foundational for creating novel compounds with potential therapeutic or material applications (Tsizorik et al., 2018).
Biological Activities
- Antimicrobial Activities : Compounds structurally related to pyrazolo[1,5-a]pyrazines have shown antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science Applications
- Corrosion Inhibition : Pyrazole derivatives have been investigated for their corrosion inhibition properties, indicating their potential use in protecting metals from corrosion, particularly in acidic environments (Yadav et al., 2016).
Propriétés
IUPAC Name |
5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16-21(25-23(31-16)18-8-10-19(30-2)11-9-18)15-27-12-13-28-22(24(27)29)14-20(26-28)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDOYUITHDHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)


![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)

![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)


![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)

![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)
